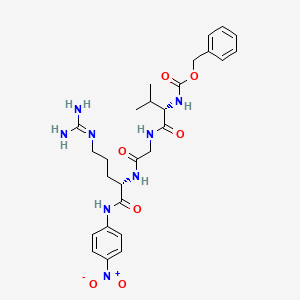

Z-Val-Gly-Arg-PNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

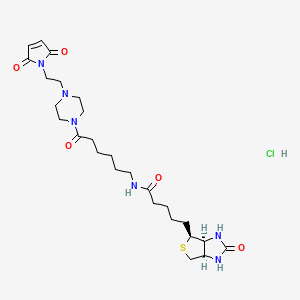

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Z-Val-Gly-Arg-PNA implica el acoplamiento escalonado de aminoácidos protegidos. El proceso generalmente comienza con la protección del grupo amino de la valina, seguido del acoplamiento de la glicina y la arginina. El paso final implica la unión de la p-nitroanilina al residuo de arginina. Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) en un solvente orgánico como la dimetilformamida (DMF) .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de sintetizadores de péptidos automatizados para asegurar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y se liofiliza para su almacenamiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: Z-Val-Gly-Arg-PNA principalmente sufre hidrólisis cuando se expone a la uroquinasa. Esta reacción resulta en la escisión del enlace peptídico entre la arginina y la p-nitroanilina, liberando p-nitroanilina, que se puede medir espectrofotométricamente .

Reactivos y Condiciones Comunes: La reacción de hidrólisis generalmente se lleva a cabo en un tampón acuoso a pH fisiológico (alrededor de 7.4). La uroquinasa es la enzima utilizada para catalizar esta reacción. Las condiciones de reacción son suaves, asegurando que el sustrato peptídico permanezca estable hasta que interactúe con la enzima .

Productos Principales: El producto principal de la reacción de hidrólisis es la p-nitroanilina, que se libera del sustrato peptídico. Esta liberación se puede medir cuantitativamente por su absorbancia a 405 nm, proporcionando una indicación directa de la actividad de la uroquinasa .

Aplicaciones Científicas De Investigación

Z-Val-Gly-Arg-PNA se utiliza ampliamente en la investigación científica para la determinación de la actividad de la uroquinasa. Esta aplicación es crucial en estudios relacionados con la coagulación sanguínea y la fibrinólisis. El compuesto también se utiliza en el desarrollo de ensayos para la detección de posibles inhibidores de la uroquinasa, que podrían ser agentes terapéuticos para afecciones como la trombosis y el cáncer .

Además de su uso en ensayos enzimáticos, this compound se emplea en el estudio de la actividad de las proteasas en diversas muestras biológicas. Esto incluye la investigación en campos como la bioquímica, la biología molecular y la farmacología .

Mecanismo De Acción

El mecanismo de acción de Z-Val-Gly-Arg-PNA involucra su hidrólisis por la uroquinasa. La uroquinasa específicamente escinde el enlace peptídico entre los residuos de arginina y p-nitroanilina. Esta escisión libera p-nitroanilina, que se puede detectar espectrofotométricamente. La actividad de la uroquinasa se puede cuantificar así en función de la cantidad de p-nitroanilina liberada .

Comparación Con Compuestos Similares

Compuestos Similares:

- Z-Gly-Gly-Arg-pNA

- Z-Phe-Arg-pNA

- Z-Arg-Arg-pNA

Singularidad: Z-Val-Gly-Arg-PNA es único debido a sus propiedades específicas de sustrato para la uroquinasa. Si bien otros compuestos similares también pueden servir como sustratos para las proteasas, this compound es particularmente adecuado para la uroquinasa debido a su secuencia de péptidos óptima y la naturaleza cromogénica de la p-nitroanilina. Esto lo convierte en una herramienta valiosa en el estudio de la actividad de la uroquinasa y los procesos biológicos relacionados .

Propiedades

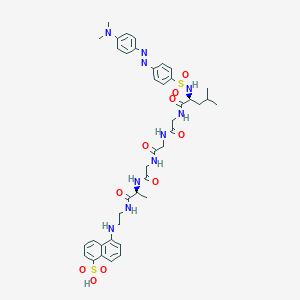

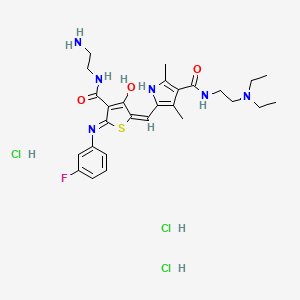

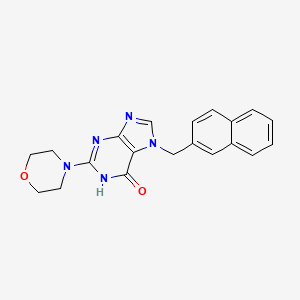

Fórmula molecular |

C27H36N8O7 |

|---|---|

Peso molecular |

584.6 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)/t21-,23-/m0/s1 |

Clave InChI |

PPUGEVRMBYCGHM-GMAHTHKFSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.